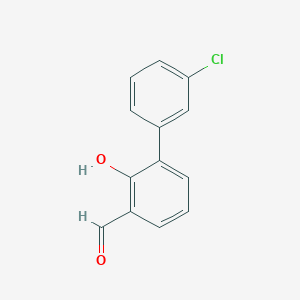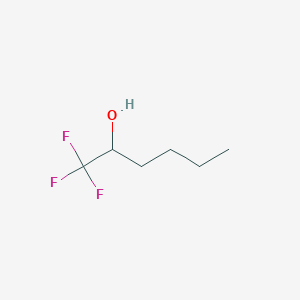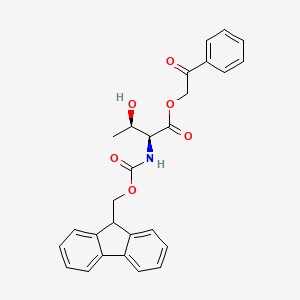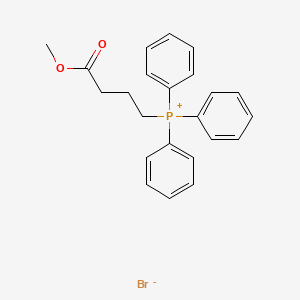![molecular formula C12H7ClF3NO B6317260 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 153564-24-0](/img/structure/B6317260.png)
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine
Descripción general
Descripción
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, also known as CTP, is a heterocyclic compound that has a wide range of uses in scientific research. It has been used for a variety of applications, including synthesis, biological research, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of cell signaling pathways. In addition, this compound has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health.
Mecanismo De Acción
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is believed to be due to the binding of this compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. In addition, this compound has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2. In addition, this compound has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. This compound has also been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. However, this compound has several limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly in the presence of light and heat. In addition, this compound is toxic and should be handled with caution in the laboratory.
Direcciones Futuras
The future of research involving 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is promising. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. In addition, this compound has been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system. Further research is needed to explore the potential therapeutic applications of this compound, as well as to further elucidate its mechanism of action. Additionally, further research is needed to explore the potential for this compound to be used to synthesize pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-11(17-10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNBAYLMRRFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


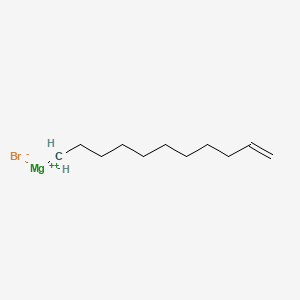



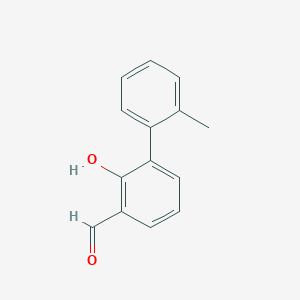
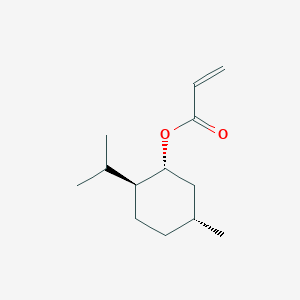
![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)

